geldanamycin

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La geldanamicina se sintetiza típicamente a través de procesos de fermentación que involucran a Streptomyces hygroscopicus. El compuesto se extrae y purifica utilizando diversas técnicas cromatográficas .

Métodos de Producción Industrial: La producción industrial de geldanamicina involucra la fermentación a gran escala seguida de la extracción y purificación. El proceso incluye el uso de microesferas poliméricas para la separación y purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: La geldanamicina se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: La geldanamicina puede oxidarse para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar la porción quinona de la geldanamicina.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones del anillo ansamicina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones suaves.

Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de geldanamicina con actividades biológicas modificadas .

Aplicaciones Científicas De Investigación

Cancer Treatment

Geldanamycin has been extensively studied for its anticancer properties. Its ability to induce apoptosis and inhibit tumor growth has been documented across various cancer types.

- Gastric Cancer : A study demonstrated that this compound inhibits proliferation, migration, and invasion in human gastric carcinoma cells by downregulating B-RAF expression and affecting the phosphorylation of key kinases like AKT and ERK. The combination of this compound with TRAIL (TNF-related apoptosis-inducing ligand) showed synergistic effects in inducing apoptosis, suggesting a promising therapeutic strategy for gastric cancer treatment .

- Breast Cancer : Research indicates that this compound can sensitize breast cancer cells to other chemotherapeutic agents by disrupting Hsp90-dependent survival pathways. This sensitization enhances the efficacy of existing treatments .

Neurodegenerative Diseases

This compound's role in neurodegenerative disorders such as Huntington's disease has been explored due to its ability to activate heat shock responses.

- Huntington’s Disease : In cellular models of Huntington’s disease, this compound was shown to reduce the aggregation of mutant huntingtin protein by inducing the expression of heat shock proteins (Hsp40, Hsp70). This suggests potential for developing novel therapies aimed at mitigating protein misfolding diseases .

Inflammatory Conditions

This compound has also been investigated for its anti-inflammatory properties.

- Cytokine Production : Studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and interleukin-6 in activated macrophages. This inhibition is linked to the suppression of Hsp90's role in inflammatory signaling pathways, indicating its potential application in treating inflammatory diseases .

Table 1: Summary of Key Studies on this compound Applications

Mecanismo De Acción

La geldanamicina ejerce sus efectos al unirse al sitio de unión al ATP de la Hsp90, inhibiendo así su función de chaperona. Esto conduce a la degradación mediada por el proteasoma de las proteínas clientes de la Hsp90, que incluyen varias cinasas de proteínas, factores de transcripción y proteínas oncogénicas mutadas. La inhibición de la Hsp90 interrumpe múltiples vías de señalización implicadas en el crecimiento y supervivencia tumoral .

Compuestos Similares:

17-AAG (NSC 330507): Un análogo de la geldanamicina con toxicidad sistémica reducida.

17-DMAG (NSC 707545): Otro análogo con mejor solubilidad en agua.

Comparación: La geldanamicina es única debido a su potente actividad antiproliferativa y su capacidad para dirigirse a la Hsp90. Sus análogos, como el 17-AAG y el 17-DMAG, se han desarrollado para superar algunas de las limitaciones de la geldanamicina, como la hepatotoxicidad y la baja solubilidad .

Comparación Con Compuestos Similares

17-AAG (NSC 330507): An analogue of geldanamycin with reduced systemic toxicity.

17-DMAG (NSC 707545): Another analogue with improved water solubility.

Comparison: this compound is unique due to its potent anti-proliferative activity and ability to target Hsp90. Its analogues, such as 17-AAG and 17-DMAG, have been developed to overcome some of the limitations of this compound, such as hepatotoxicity and poor solubility .

Propiedades

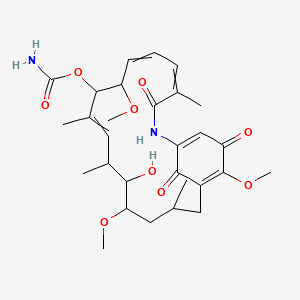

IUPAC Name |

(13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQAWLPCGQOSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30562-34-6 | |

| Record name | Geldanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.